Ethyl 3-methylfuran-2-carboxylate
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Overview
Description
Ethyl 3-methylfuran-2-carboxylate is an organic compound belonging to the furan family It is characterized by a furan ring substituted with an ethyl ester group at the 2-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-methylfuran-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide . Another method includes the reaction of ethyl cyanoacetate with ethyl 2-chloro-3-oxobutanoate in the presence of triethylamine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methylfuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products Formed
Oxidation: Formation of 3-methylfuran-2-carboxylic acid.
Reduction: Formation of 3-methylfuran-2-methanol.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
Ethyl 3-methylfuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-methylfuran-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methylfuran-3-carboxylate
- Methyl 3-methylfuran-2-carboxylate
- Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern on the furan ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific synthetic applications and potential biological activities.
Properties
IUPAC Name |
ethyl 3-methylfuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-10-8(9)7-6(2)4-5-11-7/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMRKPLDOFLBCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CO1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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